molecular formula C13H17N5O4 B5166926 2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol

2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol

Cat. No.: B5166926
M. Wt: 307.31 g/mol
InChI Key: GAIBEXYPWQHFBN-UHFFFAOYSA-N
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Description

2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol is a complex organic compound that features a piperidine ring, a nitro group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a benzoxadiazole derivative, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step often involves the addition of an ethanolamine group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can introduce aldehyde or carboxylic acid functionalities.

Scientific Research Applications

2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-nitro-7-(morpholin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol
  • 2-{[4-nitro-7-(pyrrolidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol

Uniqueness

2-{[4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-yl]amino}ethanol is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and binding affinity. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[(4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c19-7-4-14-9-8-10(17-5-2-1-3-6-17)11-12(16-22-15-11)13(9)18(20)21/h8,14,19H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBEXYPWQHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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